molecular formula C16H14F2N4O B7640071 2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide

2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide

Cat. No. B7640071
M. Wt: 316.30 g/mol
InChI Key: FILSJWNGEYMDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide, also known as DBPR108, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor of the protein kinase CK2, which plays a critical role in regulating cellular processes such as cell growth, proliferation, and apoptosis.

Scientific Research Applications

2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is overexpressed in various types of cancer and is associated with tumor growth and metastasis. This compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy.

Mechanism of Action

2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for CK2, making it a useful tool for studying the role of this enzyme in various cellular processes. However, this compound has some limitations as well. It has low solubility in aqueous solutions, which can limit its use in some experimental settings. In addition, its effects on other cellular processes besides CK2 inhibition are not well understood, which may limit its broader applications.

Future Directions

There are several potential future directions for research on 2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases besides cancer, such as inflammatory disorders. Finally, further studies are needed to better understand the molecular mechanisms underlying the effects of this compound on cellular processes besides CK2 inhibition.

Synthesis Methods

The synthesis of 2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide involves a multi-step process, starting with the reaction of 2,5-difluorobenzene-1,3-diamine with 2-chloroacetyl chloride to form 2-(2,5-difluorophenyl)benzimidazole-5-carboxamide. This intermediate is then reacted with 2-aminopropanoic acid to produce this compound. The final product is obtained after purification and characterization using various analytical techniques.

properties

IUPAC Name

2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O/c1-8(19)16(23)20-10-3-5-13-14(7-10)22-15(21-13)11-6-9(17)2-4-12(11)18/h2-8H,19H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILSJWNGEYMDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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